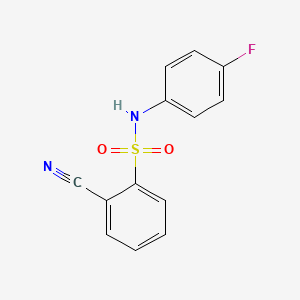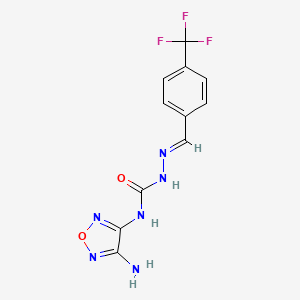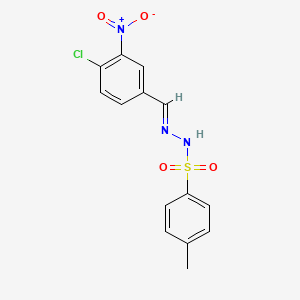![molecular formula C13H12N4OS2 B5508339 2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5508339.png)
2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzimidazole derivatives, including compounds similar to 2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide, involves multiple steps, including reactions that introduce the thiazole and thiosemicarbazide functionalities. These syntheses often employ the condensation of o-phenylenediamine with carboxylic acids or their derivatives, followed by subsequent modifications to introduce the desired functional groups (Kuş et al., 2008).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized using various spectroscopic techniques, including FT-IR, NMR (1H, 13C), and X-ray crystallography. These studies reveal the planarity of the benzimidazole core and the spatial arrangement of substituents, which are crucial for the compound's chemical reactivity and biological activity (Inkaya, 2018).
Chemical Reactions and Properties
Benzimidazole derivatives undergo various chemical reactions, including electrophilic substitution, nitration, bromination, sulfonation, formylation, and acylation. These reactions are influenced by the electronic nature of the benzimidazole nucleus and the substituents present on the molecule, leading to a range of derivatives with diverse chemical properties (El’chaninov & Aleksandrov, 2016).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystallinity, are determined by their molecular structure. The introduction of thiazole and acetamide groups influences these properties by altering intermolecular interactions and molecular symmetry (Gueddar et al., 2015).
Chemical Properties Analysis
The chemical properties of benzimidazole derivatives, including acidity, basicity, and reactivity towards various reagents, are significantly impacted by the presence of electron-withdrawing or electron-donating groups in the molecule. These properties are crucial for the compound's biological activity and its interactions with biological targets (Mizutani, Yoshida, & Kawazoe, 1994).
Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
The compound 2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide, along with its derivatives, has been studied for its synthesis and potential antibacterial activity. For example, research by Tien et al. (2016) explored the synthesis of related compounds and their antimicrobial activities against bacteria, mold, and yeast.
Anticancer Applications
Another area of research involves the synthesis of benzimidazole–thiazole derivatives as potential anticancer agents. A study by Nofal et al. (2014) demonstrated that certain derivatives showed promising anticancer activity against HepG2 and PC12 cancerous cell lines.
Role in Enhancing Antimicrobial Agents
The compound's derivatives have also been researched for their role in enhancing the efficacy of other antimicrobial agents. Brown et al. (1978) investigated 2-alkylthio derivatives' in vitro activities as amplifiers of phleomycin against Escherichia coli (Brown et al., 1978).
Palladium-Catalyzed Synthesis
The reactivity of related compounds under palladium-catalyzed conditions has been studied by Veltri et al. (2016), indicating potential pathways for synthesizing functionalized benzimidazothiazoles (Veltri et al., 2016).
Antimicrobial Effects of Derivatives
Research by Cankiliç and Yurttaş (2017) focused on the synthesis of acetamide derivatives and their considerable antimicrobial effects against various pathogens, including Gram-positive and Gram-negative bacteria, yeasts, and filamentous fungi (Cankiliç & Yurttaş, 2017).
Potential Inhibition of Hepatitis C Virus
A study by Youssif et al. (2016) synthesized new derivatives of 2-thiobenzimidazole incorporating a triazole moiety, revealing some compounds' activity against the hepatitis C virus (Youssif et al., 2016).
Eigenschaften
IUPAC Name |
2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS2/c1-8-2-3-9-10(6-8)16-13(15-9)20-7-11(18)17-12-14-4-5-19-12/h2-6H,7H2,1H3,(H,15,16)(H,14,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJYLVZNXRFNGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aR*,6S*)-7-[(3-hydroxyazetidin-1-yl)carbonyl]-2-[2-(4-methylphenyl)ethyl]-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5508265.png)

![3-(1-methyl-1H-imidazol-2-yl)-1-[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]piperidine](/img/structure/B5508274.png)
![5-(4-chlorophenyl)-4-(methylthio)thieno[2,3-d]pyrimidine](/img/structure/B5508281.png)
![2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]acrylamide](/img/structure/B5508284.png)



![N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-fluorobenzohydrazide](/img/structure/B5508319.png)

![N-methyl-2-[(2-methyl-2H-tetrazol-5-yl)thio]-N-phenylacetamide](/img/structure/B5508328.png)

![(3S*,4R*)-N,N-dimethyl-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-4-propyl-3-pyrrolidinamine](/img/structure/B5508356.png)
